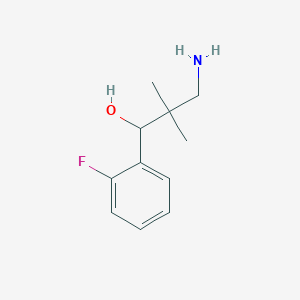
3-Amino-1-(2-fluoro-phenyl)-2,2-dimethyl-propan-1-ol
Cat. No. B8498752
M. Wt: 197.25 g/mol
InChI Key: JOSLTUOZNIRKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08609849B1
Procedure details


To a stirring solution of 3-(2-fluoro-phenyl)-3-hydroxy-2,2-dimethyl-propionitrile (1.5 g, 7.76 mmol) in tetrahydrofuran was added a solution of borane-tetrahydrofuran complex (17 mL, 17.0 mmol, 1M in tetrahydrofuran). After bubbling ceased, the reaction mixture was heated to 75° C. for 4 hours and then allowed to cool to ambient temperature. Methanol (9 mL) was added dropwise followed by hydrogen chloride (9 mL, 4N in 1,4-dioxane). The resulting mixture was heated to reflux for 2 hours, allowed to cool to ambient temperature and then concentrated at reduced pressure. To the residue was added aqueous hydrochloric acid (5 mL, 1 N) followed by ethyl acetate (20 mL). The layers were separated and the aqueous layer was basified with aqueous lithium hydroxide (6 mL, 1 N) and this aqueous phase was extracted with dichloromethane (3×75 mL). The organic extracts were combined, washed with saturated aqueous sodium chloride (20 mL) and concentrated at reduced pressure to give the product as a colorless oil (1.3 g, 85%). 1H NMR (CDCl3) δ 7.53 (m, 1H), 7.25-7.05 (m, 2H), 6.94 (m, 1H), 5.06 (br s, 1H), 2.83 (q, J=12.5 Hz, 2H), 0.86 (d, J=8.5 Hz, 6H).
Quantity
1.5 g
Type
reactant
Reaction Step One



Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:14])[C:9]([CH3:13])([CH3:12])[C:10]#[N:11].B.O1CCCC1>O1CCCC1>[NH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])[OH:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)C(C(C#N)(C)C)O
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After bubbling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (9 mL) was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added aqueous hydrochloric acid (5 mL, 1 N)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
this aqueous phase was extracted with dichloromethane (3×75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride (20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(C(O)C1=C(C=CC=C1)F)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
